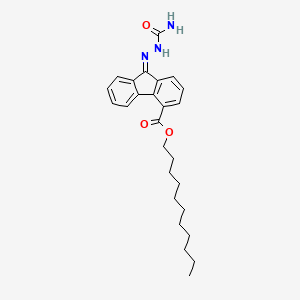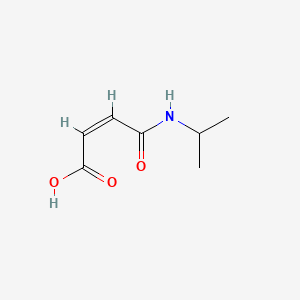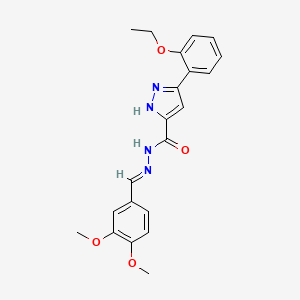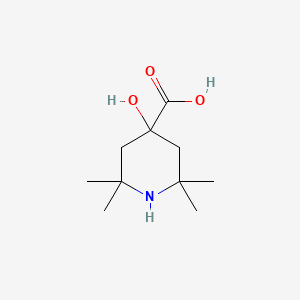
Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse chemical and biological activities, making them significant in various fields of research and industry . This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and a hydrazone functional group, which is known for its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate typically involves the reaction of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction can be catalyzed by acids or bases to improve the yield and reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety . The use of automated systems and reactors can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can lead to a variety of substituted hydrazone derivatives .
Scientific Research Applications
Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . This can result in various biological effects, such as the induction of apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and fluorene-based molecules, such as:
- 9-((aminocarbonyl)hydrazono)-N(2),N(7)-bis(2-methylphenyl)-9H-fluorene-2,7-disulfonamide
- (9Z)-9-((aminocarbonyl)hydrazono)-9H-fluorene-2-carboxylic acid
Uniqueness
Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is unique due to its specific structural features, such as the undecyl chain and the fluorene backbone, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
303059-58-7 |
|---|---|
Molecular Formula |
C26H33N3O3 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
undecyl (9Z)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate |
InChI |
InChI=1S/C26H33N3O3/c1-2-3-4-5-6-7-8-9-12-18-32-25(30)22-17-13-16-21-23(22)19-14-10-11-15-20(19)24(21)28-29-26(27)31/h10-11,13-17H,2-9,12,18H2,1H3,(H3,27,29,31)/b28-24- |
InChI Key |
VXGVTQOMORQLPU-COOPMVRXSA-N |
Isomeric SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N/NC(=O)N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B11980857.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11980862.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980879.png)


![(5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980891.png)

![(5E)-2-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980904.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980911.png)
![5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980915.png)


